
(2R,3R,4S,5R)-2-(6-Amino-8-((E)-styryl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2R,3R,4S,5R)-2-(6-Amino-8-((E)-styryl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol” is a complex organic molecule that belongs to the class of nucleoside analogs. These compounds are characterized by their ability to mimic the structure of natural nucleosides, which are the building blocks of nucleic acids such as DNA and RNA. This particular compound features a purine base with a styryl group and a tetrahydrofuran ring, making it a unique and potentially valuable molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the purine base and the tetrahydrofuran ring. Common synthetic routes may include:
Formation of the Purine Base: This step involves the construction of the purine ring system, often starting from simpler precursors such as formamide and glycine.
Styryl Group Introduction: The styryl group can be introduced through a Heck reaction, where a styrene derivative is coupled with the purine base under palladium-catalyzed conditions.
Tetrahydrofuran Ring Formation: The tetrahydrofuran ring can be synthesized through a cyclization reaction, often involving the use of protecting groups to ensure regioselectivity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The styryl group can be reduced to an ethyl group using hydrogenation catalysts such as palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or other hydrogenation catalysts.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of ethyl-substituted derivatives.
Substitution: Formation of various substituted purine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a nucleoside analog, it can be used to study DNA and RNA synthesis and function.
Medicine: Potential use as an antiviral or anticancer agent due to its ability to interfere with nucleic acid metabolism.
Industry: Use in the development of new materials or as a precursor for other valuable compounds.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. As a nucleoside analog, it may exert its effects by:
Incorporation into Nucleic Acids: Mimicking natural nucleosides and being incorporated into DNA or RNA, leading to chain termination or mutations.
Enzyme Inhibition: Inhibiting enzymes involved in nucleic acid synthesis, such as DNA polymerase or reverse transcriptase.
Signal Transduction: Interfering with cellular signaling pathways by binding to specific receptors or proteins.
Comparison with Similar Compounds
Similar Compounds
Acyclovir: A nucleoside analog used as an antiviral agent.
Zidovudine: Another nucleoside analog used in the treatment of HIV.
Gemcitabine: A nucleoside analog used as a chemotherapeutic agent.
Uniqueness
This compound is unique due to its specific structural features, such as the styryl group and the tetrahydrofuran ring, which may confer distinct biological activities and chemical reactivity compared to other nucleoside analogs.
Properties
Molecular Formula |
C18H19N5O4 |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-[6-amino-8-[(E)-2-phenylethenyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C18H19N5O4/c19-16-13-17(21-9-20-16)23(18-15(26)14(25)11(8-24)27-18)12(22-13)7-6-10-4-2-1-3-5-10/h1-7,9,11,14-15,18,24-26H,8H2,(H2,19,20,21)/b7-6+/t11-,14-,15-,18-/m1/s1 |
InChI Key |
DAEQZRXRIPKCPU-HGBQRMJASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NC3=C(N=CN=C3N2[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC3=C(N=CN=C3N2C4C(C(C(O4)CO)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5R,7R)-7-Methyl-1,6-dioxaspiro[4.5]decane](/img/structure/B15218238.png)
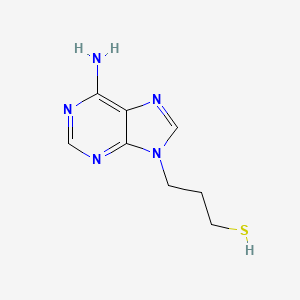

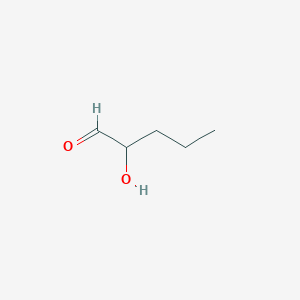
![2-[(2-Aminopyrimidin-4-yl)carbamoyl]benzoic acid](/img/structure/B15218257.png)
![(1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane](/img/structure/B15218260.png)
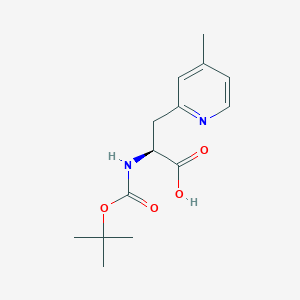
![1-[2-Amino-1-(propane-2-sulfonyl)-1H-benzimidazol-6-yl]propan-1-one](/img/structure/B15218281.png)
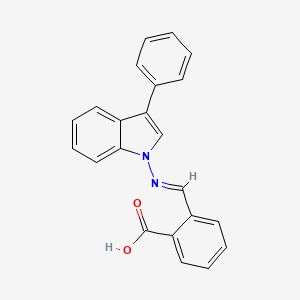
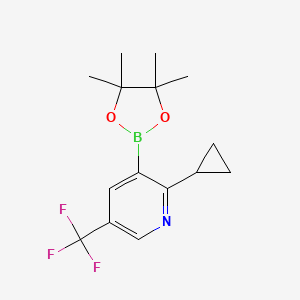
![6-Chloroisothiazolo[4,5-c]pyridine](/img/structure/B15218302.png)


![[6-(Octylsulfanyl)-9h-purin-9-yl]methanol](/img/structure/B15218326.png)
